

# indapamide polymorphs and solvates

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## Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

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## Solid-State Forms of Indapamide

A 2010 study identified and characterized multiple solid-state forms of indapamide through polymorphic screening [1] [2] [3]. The research confirmed the existence of **one new polymorphic form** and **three pseudopolymorphic forms** (solvates) [2] [3].

The table below summarizes the key characteristics of these forms:

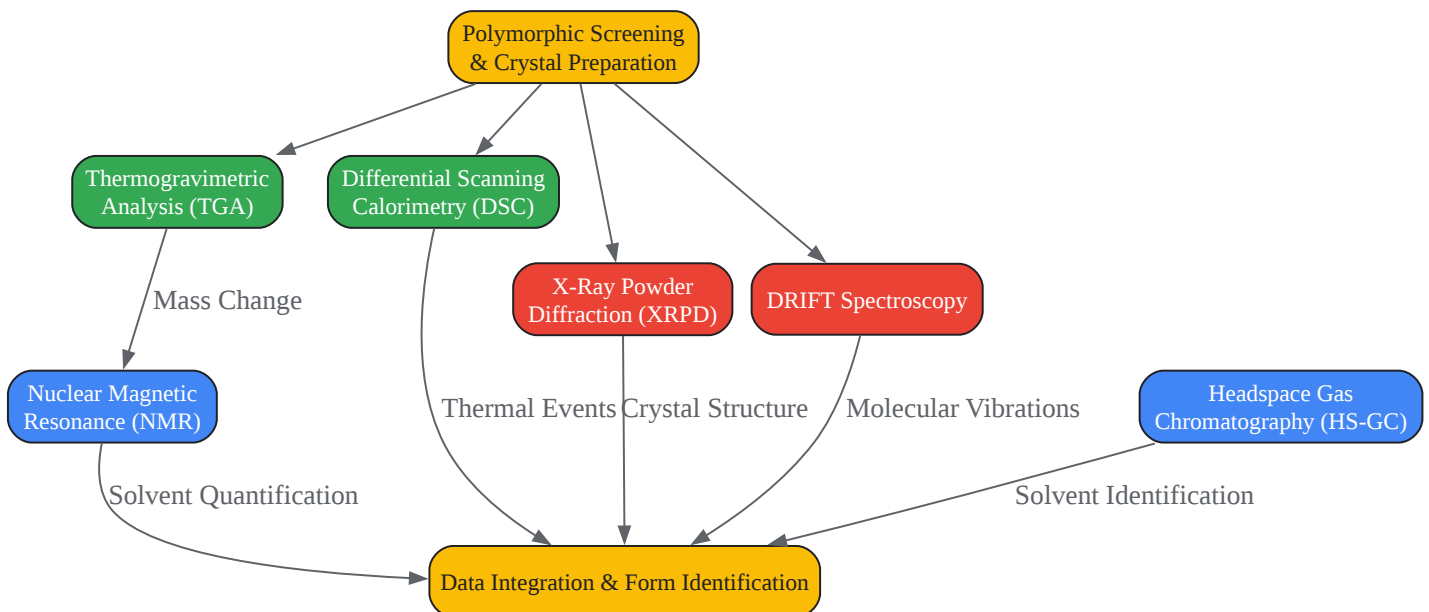
Form Type	Description	Key Characterization Techniques	Stoichiometric Ratio (Drug:Solvent)
Polymorph	A new crystalline form with a different molecular arrangement or conformation.	XRPD, DSC, DRIFT Spectroscopy [1] [2]	Not Applicable
Pseudopolymorph A	A solvate crystal containing a specific solvent molecule in its lattice.	XRPD, DSC, TGA, NMR, HS-GC [1] [2]	2:1 [2]
Pseudopolymorph B	A second, distinct solvate crystal.	XRPD, DSC, TGA, NMR, HS-GC [1] [2]	2:1 [2]

Form Type	Description	Key Characterization Techniques	Stoichiometric Ratio (Drug:Solvent)
Pseudopolymorph C	A third, distinct solvate crystal.	XRPD, DSC, TGA, NMR, HS-GC [1] [2]	2:1 [2]

The solvents involved in the formation of the three pseudopolymorphs were reported to include **carbon tetrachloride** and **cyclohexane**, among others [2].

## Experimental Workflow for Characterization

The study employed a comprehensive set of solid-state characterization techniques to differentiate between the various forms. The following diagram illustrates the typical experimental workflow used.



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*Experimental workflow for characterizing indapamide solid forms, showing techniques for structural and compositional analysis.*

## Detailed Experimental Methodologies

Here is a breakdown of the key experimental techniques and their specific roles in characterizing the indapamide solid forms.

### Primary Solid-State Characterization

These techniques were used to reveal differences in the fundamental physical properties of the crystals [1] [2].

Technique	Key Information Obtained
<b>X-Ray Powder Diffraction (XRPD)</b>	Provides a fingerprint of the crystal structure. Different polymorphs and solvates produce distinct XRPD patterns due to unique atomic arrangements in their crystal lattices.
<b>Differential Scanning Calorimetry (DSC)</b>	Measures thermal transitions, such as melting points and desolvation events. Different forms exhibit characteristic thermal profiles.
<b>Thermogravimetric Analysis (TGA)</b>	Quantifies weight loss due to events like solvent evaporation. This is crucial for identifying and characterizing solvates (pseudopolymorphs) and determining their stability.
<b>Diffuse Reflectance IR Fourier Transform (DRIFT) Spectroscopy</b>	Detects changes in molecular vibrations, which can be influenced by different crystal packing or solvent interactions, providing a complementary spectral fingerprint.

### Solvent-Specific Analysis for Pseudopolymorphs

These methods were used to precisely identify the solvent molecules and determine the stoichiometry of the solvates [2].

Technique	Application in the Study
<b>Nuclear Magnetic Resonance (NMR) Spectroscopy</b>	Used to identify and quantify the type of solvent molecule present in the crystal lattice.
<b>Headspace Gas Chromatography (HS-GC)</b>	Employed to identify volatile solvents trapped within the crystals.
<b>Stoichiometry Calculation</b>	The combination of TGA (which shows the mass percentage of the solvent) with NMR and HS-GC data allowed the researchers to calculate the precise <b>2:1 (drug:solvent)</b> stoichiometric ratio in the pseudopolymorphs [2].

## Importance in Pharmaceutical Development

The characterization of polymorphs and solvates is a critical step in drug development. Different solid forms can have significantly different properties, which can impact the drug's **solubility, dissolution rate, stability, and ultimately, its bioavailability and efficacy** [4] [5].

- **Bioavailability Concerns:** For drugs like indapamide, which belong to Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the selection of a more soluble polymorph can directly enhance oral absorption [4].
- **Regulatory and Quality Control:** Regulatory authorities like the FDA require control over the solid-state form of a drug substance, especially if different forms exhibit different bioavailability. Establishing a consistent and stable polymorphic form is essential for ensuring product quality throughout its shelf life [4].

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